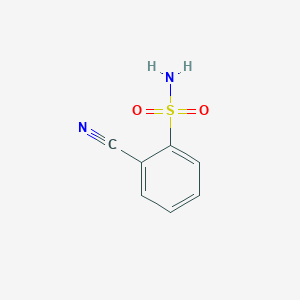

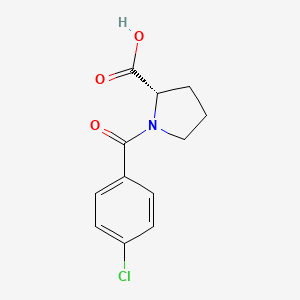

![molecular formula C16H13NO4 B1300960 4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid CAS No. 857492-98-9](/img/structure/B1300960.png)

4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

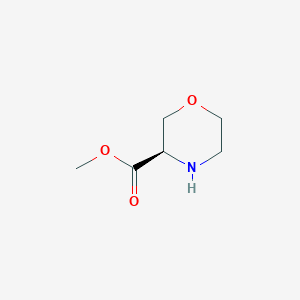

This compound, also known as 4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid, is an organic compound . It has a molecular weight of 317.73 . The IUPAC name for this compound is 4-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid .

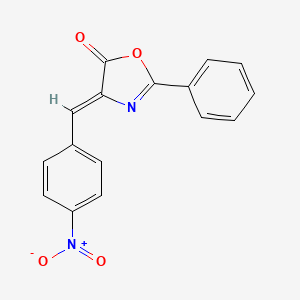

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12ClNO4/c17-12-5-6-14-13(7-12)18(15(19)9-22-14)8-10-1-3-11(4-2-10)16(20)21/h1-7H,8-9H2,(H,20,21) .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 317.73 . The InChI code for this compound is 1S/C16H12ClNO4/c17-12-5-6-14-13(7-12)18(15(19)9-22-14)8-10-1-3-11(4-2-10)16(20)21/h1-7H,8-9H2,(H,20,21) .Applications De Recherche Scientifique

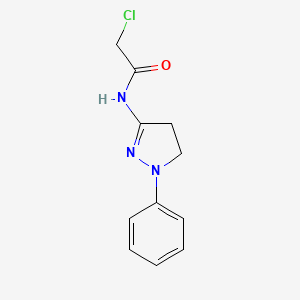

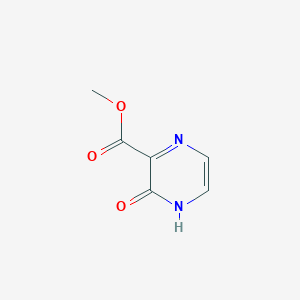

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. It serves as a precursor for creating benzoxazinone derivatives that have shown potential as protease inhibitors . These inhibitors can be significant in developing treatments for diseases where proteases are known to play a role in the pathogenesis.

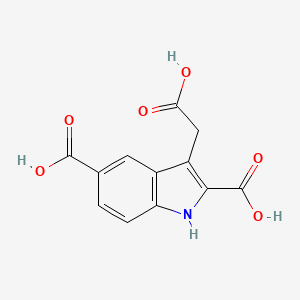

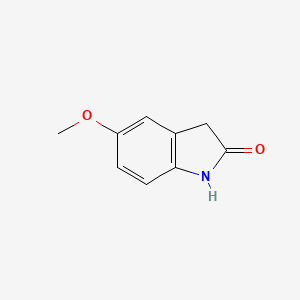

COX Inhibition for Anti-inflammatory Applications

Studies have indicated that derivatives of this compound can inhibit cyclooxygenase (COX), both COX-1 and COX-2 . This inhibition is essential for anti-inflammatory drugs, as COX enzymes are involved in the formation of pro-inflammatory chemicals. Therefore, this compound could be pivotal in developing new anti-inflammatory medications.

Antimicrobial Potential

Some derivatives synthesized from this compound have demonstrated good antimicrobial properties . This application is particularly relevant in the search for new antibiotics and antimicrobial agents, which is a critical area of research due to the rise of antibiotic-resistant bacteria.

N-Alkylation Studies

This compound is used in the study of rapid N-alkylation of benzoxazinones and benzothiazinones under microwave irradiation . Such studies are important for understanding the chemical behavior of these compounds and could lead to the development of novel synthetic methods in organic chemistry.

Hypolipidemic Activity

Related structures of this compound have been noted to exhibit hypolipidemic activity, which is the ability to reduce lipid levels in the bloodstream . This property is valuable in the treatment and management of conditions like hyperlipidemia and cardiovascular diseases.

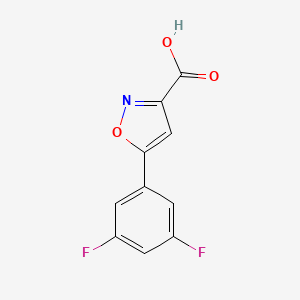

Biological Activity Studies

The compound’s derivatives are explored for their diverse biological activities, including their role as enzyme inhibitors . This broad application signifies the compound’s potential in contributing to various therapeutic areas, from enzyme-related disorders to metabolic diseases.

Safety And Hazards

Propriétés

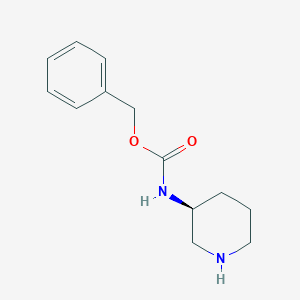

IUPAC Name |

4-[(3-oxo-1,4-benzoxazin-4-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-15-10-21-14-4-2-1-3-13(14)17(15)9-11-5-7-12(8-6-11)16(19)20/h1-8H,9-10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNJRPNQFNUCKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364728 |

Source

|

| Record name | 4-[(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid | |

CAS RN |

857492-98-9 |

Source

|

| Record name | 4-[(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.